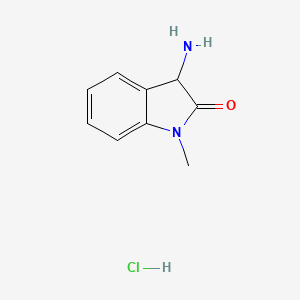

3-Amino-1-methylindolin-2-one hydrochloride

描述

3-Amino-1-methylindolin-2-one hydrochloride is a heterocyclic compound featuring an indolinone core substituted with a methyl group at the 1-position and an amino group at the 3-position, stabilized as a hydrochloride salt. This compound is widely employed in organic synthesis, particularly in multicomponent reactions to construct spirocyclic frameworks with biological relevance . Its hydrochloride form enhances solubility and stability, making it suitable for reactions requiring controlled basicity, such as 1,3-dipolar cycloadditions with maleimides and aldehydes . The compound’s reactivity is sensitive to reaction conditions, with weak bases (e.g., NaHCO₃) and organic bases (e.g., triethylamine) optimizing yields (up to 86%) and diastereoselectivity (83:17 dr) .

属性

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSSMUMEQPEIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624637 | |

| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161851-25-8 | |

| Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161851-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Industrial Production Methods

Industrial methods for synthesizing 3-Amino-1-methylindolin-2-one hydrochloride mirror laboratory techniques but are scaled for larger quantities:

- Continuous Flow Reactors: These are employed to enhance reaction efficiency and control.

- Optimized Conditions: Adjustments in temperature, pressure, and reactant concentrations are made to ensure high yield and purity during mass production.

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can be exploited for further functionalization:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Amino group can be oxidized to form nitroso or nitro derivatives | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) |

| Reduction | Can be reduced to form different amine derivatives | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

| Substitution | Amino group participates in nucleophilic substitution reactions | Alkyl halides, Acyl chlorides |

Summary of Findings

The preparation methods for synthesizing this compound involve both laboratory-scale reductions and industrial-scale adaptations. The reduction of hydroxyimino derivatives remains one of the most effective methods due to its simplicity and effectiveness in producing high-purity products.

Research into alternative synthetic routes continues to evolve, with ongoing studies focusing on optimizing reaction conditions and exploring new precursors that could lead to improved yields or novel derivatives with enhanced biological activity.

化学反应分析

Types of Reactions: 3-Amino-1-methylindolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Synthetic Routes

- Starting Material : 3-(hydroxyimino)-1-methylindolin-2-one

- Catalyst : Palladium on carbon (Pd/C)

- Solvent : Methanol (MeOH)

- Reaction Conditions : Stirred under hydrogen atmosphere at room temperature for 10 hours.

Chemistry

3-Amino-1-methylindolin-2-one hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with biomolecules. Its amino group facilitates hydrogen bonding, which is crucial for enzyme interactions and receptor modulation. This interaction can influence various biological pathways, potentially leading to therapeutic effects.

Medicine

The compound has shown promising therapeutic properties , particularly:

- Anticancer Activity : It has been evaluated against multiple cancer cell lines with significant growth inhibition observed (e.g., HeLa cells showed a GI50 of 8.0 µM) .

- Anti-inflammatory Properties : Investigated for its potential to modulate inflammatory pathways.

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations for colorants and other industrial chemicals.

Research indicates that this compound exhibits diverse biological activities:

Anticancer Activity

The compound has been tested against various cancer cell lines with notable results:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 10.5 | 15.0 | 20.0 |

| HeLa (Cervical Cancer) | 8.0 | 12.5 | 18.0 |

| MCF7 (Breast Cancer) | 9.0 | 14.0 | 22.0 |

The mechanism of action involves enzyme inhibition and receptor modulation, which may lead to apoptosis in cancer cells through caspase activation .

Antimicrobial Activity

The compound also exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Case Studies

Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in HeLa cell viability, suggesting potential as an anticancer agent through apoptosis induction.

Antimicrobial Testing : Comparative studies indicated significant antimicrobial activity against resistant bacterial strains, with MIC values ranging from 0.5 to 1 µg/mL .

Comparison with Related Compounds

To highlight its unique properties, comparisons are made with other indolinone derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3-Amino-1-methylindolin-2-one | High | Moderate |

| 5-Amino-1-methyl-2-oxoindoline | Moderate | High |

| 6-Methoxy-1-methylindolin-2-one | Low | Low |

This comparison illustrates that while other compounds may excel in certain areas, this compound maintains a balanced profile of both anticancer and antimicrobial activities .

作用机制

The mechanism of action of 3-Amino-1-methylindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-1-methylindolin-2-one hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights :

- Substituent Effects: Chlorine (5-position): Introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack . Methyl vs. Isopropyl (7-position): Methyl groups improve solubility, while isopropyl groups introduce steric hindrance, affecting reaction kinetics . Amine Position: 3-Amino derivatives (e.g., target compound) favor spirocyclization, whereas 1-amino analogs (e.g., 2-methylindolin-1-amine) are less reactive in such pathways .

- Synthetic Utility: The target compound outperforms analogs like 3-amino-5-methylindolin-2-one hydrochloride (CAS 1214232-17-3) in diastereoselectivity (83:17 dr vs. <70:30 dr for some analogs) due to optimal steric and electronic profiles . 3-Amino-7-ethylindolin-2-one hydrochloride (CAS 1332528-28-5) exhibits reduced yield in cycloadditions, likely due to increased steric bulk .

- Stability and Handling: Hydrochloride salts (e.g., target compound, 5-chloro analog) show superior shelf life compared to free bases (e.g., 3-amino-7-isopropylindolin-2-one) . Strong bases (e.g., NaOH) degrade the hydrochloride form, whereas weak bases (e.g., NaHCO₃) preserve integrity .

生物活性

3-Amino-1-methylindolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methyl group attached to the indolin-2-one core structure. This unique configuration contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of indolin-2-one derivatives with amines under controlled conditions. The compound can be synthesized through various methods, including:

- Condensation Reactions : Indolin-2-one reacts with appropriate amines.

- Reduction Reactions : The compound can be reduced from its corresponding nitro or oxime derivatives.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against 60 human cancer cell lines with promising results in terms of growth inhibition (GI50 values) .

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 10.5 | 15.0 | 20.0 |

| HeLa (Cervical Cancer) | 8.0 | 12.5 | 18.0 |

| MCF7 (Breast Cancer) | 9.0 | 14.0 | 22.0 |

- Antimicrobial Activity : The compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The amino group facilitates interaction with various enzymes, potentially inhibiting pathways involved in cell proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cancer progression and microbial resistance.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells, revealing a dose-dependent reduction in cell viability. The results indicated that the compound could induce apoptosis through the activation of caspase pathways.

- Antimicrobial Testing : In a comparative study against other indolinone derivatives, this compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 1 µg/mL against resistant strains of bacteria .

Comparison with Related Compounds

This compound is often compared with other indolinone derivatives to highlight its unique properties:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3-Amino-1-methylindolin-2-one | High | Moderate |

| 5-Amino-1-methyl-2-oxoindoline | Moderate | High |

| 6-Methoxy-1-methylindolin-2-one | Low | Low |

常见问题

Q. What experimental strategies are recommended for synthesizing 3-Amino-1-methylindolin-2-one hydrochloride?

The synthesis of structurally similar indole derivatives often involves condensation reactions under acidic conditions. For example, 3-formylindole intermediates can react with amines or thiazolones in acetic acid under reflux (3–5 hours) to form target compounds . For this compound, analogous methods may involve introducing the methyl group via alkylation and subsequent amination steps. Optimization of reaction conditions (e.g., temperature, stoichiometry, and catalyst selection) is critical to minimize side products.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection at low temperatures (e.g., 90 K) reduces thermal motion artifacts, improving resolution . The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Pre-refinement steps include data scaling (via HKL-2000 or similar software) and space group determination.

Q. What safety precautions should be taken when handling this compound in the lab?

While specific hazard data for this compound is limited, structurally related aminoindoles often require standard precautions:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry environment, away from oxidizing agents .

- Consult safety data sheets (SDS) of analogous compounds (e.g., 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride) for emergency protocols .

Advanced Research Questions

Q. How can computational methods aid in studying the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict reaction pathways, such as nucleophilic attack or tautomerization, by analyzing electron density and frontier molecular orbitals. Software like Gaussian or ORCA is used for energy minimization, while Molecular Operating Environment (MOE) facilitates docking studies to explore interactions with biological targets . Validation via experimental data (e.g., NMR kinetics) is essential to confirm computational predictions.

Q. What analytical techniques are suitable for resolving contradictions in purity assessments?

Discrepancies in purity data (e.g., HPLC vs. elemental analysis) require orthogonal methods:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula.

- 1H/13C NMR identifies impurities via unexpected peaks.

- Thermogravimetric Analysis (TGA) detects solvates or hydrates affecting mass balance. Cross-referencing with certified reference standards (e.g., pharmaceutical-grade APIs) ensures accuracy .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in drug discovery?

- In vitro assays : Measure IC50 values against purified kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays.

- Structural biology : Co-crystallize the compound with target kinases to resolve binding modes via SCXRD .

- SAR studies : Modify substituents (e.g., methyl, amino groups) and correlate changes with activity data to identify critical pharmacophores .

Methodological Notes

- Synthetic Optimization : Multi-step reactions (e.g., reduction, amination) benefit from stepwise monitoring via TLC or LC-MS to isolate intermediates and improve yield .

- Data Reproducibility : Document crystal growth conditions (solvent, temperature) and refinement parameters (R-factor, data-to-parameter ratio) to ensure structural reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。